2-(4-Benzoyl-1,4-diazepan-1-yl)propanoic acid
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Overview
Description
2-(4-Benzoyl-1,4-diazepan-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoyl-1,4-diazepan-1-yl)propanoic acid typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Benzoylation: The next step is the introduction of the benzoyl group. This is typically done by reacting the diazepane with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Propanoic Acid Group: The final step involves the introduction of the propanoic acid group. This can be achieved through the reaction of the benzoylated diazepane with a suitable carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoyl-1,4-diazepan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the diazepane ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
2-(4-Benzoyl-1,4-diazepan-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes like falcipain-2.
Biological Studies: The compound is studied for its interactions with biological targets, including its potential as an antimalarial agent.
Chemical Probes: It serves as a chemical probe in various biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Benzoyl-1,4-diazepan-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a falcipain-2 inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition disrupts the life cycle of the malaria parasite, making it a potential antimalarial agent .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoyl-1,4-diazepan-1-yl)-N-phenylacetamide: Another diazepane derivative with similar structural features.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: A benzoyl derivative used in chemical probe synthesis.
Uniqueness
2-(4-Benzoyl-1,4-diazepan-1-yl)propanoic acid is unique due to its specific combination of a diazepane ring, benzoyl group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.
Properties
IUPAC Name |
2-(4-benzoyl-1,4-diazepan-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(15(19)20)16-8-5-9-17(11-10-16)14(18)13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBGJJBQTUUXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCN(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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